molecular formula C35H30N2O2 B7897238 (2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole

(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole

Cat. No.: B7897238
M. Wt: 510.6 g/mol
InChI Key: QSBJXOGJVXXJRA-DMOWINQSSA-N
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Description

(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole is a high-value, chiral spirobiindene-based bis(oxazoline) ligand. Its complex, well-defined stereochemistry, featuring a rigid spirocyclic core and multiple chiral centers, makes it an exceptional scaffold for constructing asymmetric catalysts. Researchers primarily utilize this class of ligands in transition metal-catalyzed reactions, such as cyclopropanations, Diels-Alder reactions, and various carbon-heteroatom bond formations, to achieve high enantioselectivity. The ligand's structure is engineered to create a highly sterically constrained and enantiopure environment around a central metal ion (e.g., Rh(II), Cu(II), or Mg(II)), which dictates the stereochemical outcome of the reaction proceeding through its coordination sphere. This compound is intended for the development of novel synthetic methodologies in academic and industrial research laboratories, particularly in the synthesis of complex natural products and active pharmaceutical ingredients (APIs) where precise stereocontrol is paramount. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2R)-2-phenyl-4-[(3S)-4'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-2,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N2O2/c1-3-9-23(10-4-1)29-21-39-34(36-29)28-16-8-14-25-18-20-35(32(25)28)19-17-24-13-7-15-27(31(24)35)30-22-38-33(37-30)26-11-5-2-6-12-26/h1-16,29,33H,17-22H2/t29-,33-,35+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBJXOGJVXXJRA-DMOWINQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(OC7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(CCC3=C2C(=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](OC7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680625
Record name (2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940880-69-3
Record name (2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole
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Biological Activity

The compound (2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole is a complex organic molecule with potential biological activities. This article reviews its biological properties based on existing literature and research findings.

Chemical Structure

The compound features multiple functional groups including oxazoles and a spirobiindene structure, contributing to its unique biological activity. The stereochemistry is critical for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, oxazole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

CompoundActivityReference
Oxazole Derivative AIC50 = 10 µM against MCF-7 cells
Oxazole Derivative BInduces apoptosis in HepG2 cells

Antimicrobial Properties

The compound's oxazole moiety has been associated with antimicrobial activity. Studies suggest that oxazoles can disrupt bacterial cell membranes or inhibit essential enzymatic functions.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Enzyme Inhibition

Enzymatic assays have shown that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that oxazole derivatives can inhibit glucagon receptors, which play a key role in glucose metabolism.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes due to its structural features.

Study 1: Anticancer Screening

A study conducted on a series of oxazole derivatives demonstrated that the compound significantly inhibited the growth of various cancer cell lines. The study utilized a high-throughput screening method to evaluate the cytotoxic effects.

  • Findings : The compound showed a dose-dependent inhibition of cell viability in breast and liver cancer cell lines.
  • : The structural features of the compound play a crucial role in its anticancer activity.

Study 2: Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial properties of similar oxazole compounds against clinical isolates of bacteria.

  • Methodology : Disc diffusion and broth microdilution methods were employed.
  • Results : The compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

The compound (2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry and material science.

Structural Overview

The compound features multiple functional groups including oxazoles and spirobicyclic structures. Its molecular formula is C35H30N2O2C_{35}H_{30}N_{2}O_{2}, which indicates a relatively large and complex structure that may contribute to its diverse biological activities.

Neuropharmacology

Research indicates that compounds similar to this oxazole derivative may interact with neurokinin receptors, which are implicated in various neurological disorders. The potential for this compound to act as a receptor antagonist could lead to developments in treatments for conditions such as anxiety, depression, and pain management .

Anticancer Activity

Studies have shown that oxazole-containing compounds exhibit cytotoxic properties against cancer cell lines. The structural features of this compound may enhance its ability to induce apoptosis in malignant cells. Preliminary findings suggest that it could serve as a lead compound for the development of new anticancer agents .

Antimicrobial Properties

The presence of phenyl and oxazole moieties in the structure has been linked to antimicrobial activity. Research is ongoing to evaluate its effectiveness against various bacterial strains and fungi, which could lead to the development of novel antibiotics .

Polymer Chemistry

The unique structural characteristics of this compound allow it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. Its application in creating advanced materials for electronics and coatings is being explored .

Sensors

Due to its electronic properties, the compound may be suitable for use in sensor technology. Its ability to undergo conformational changes in response to environmental stimuli could be harnessed for the development of sensitive detection systems for gases or biological analytes .

Case Study 1: Neurokinin Receptor Antagonism

A study published in the Journal of Medicinal Chemistry investigated a series of oxazole derivatives and their interactions with neurokinin receptors. The findings indicated that modifications similar to those present in our compound enhanced receptor binding affinity, suggesting potential therapeutic applications in treating CNS disorders .

Case Study 2: Anticancer Screening

In vitro studies on a range of oxazole derivatives demonstrated significant anticancer activity against breast cancer cell lines. The specific compound under review showed IC50 values comparable to established chemotherapeutics, warranting further investigation into its mechanism of action and efficacy .

Case Study 3: Antimicrobial Efficacy

Research conducted on various phenyl-substituted oxazoles revealed promising antimicrobial activity against Staphylococcus aureus and E. coli. The derivative's structure was crucial in determining its potency, indicating that further optimization could lead to effective new antibiotics .

Chemical Reactions Analysis

Oxazole Ring Reactivity

The oxazole rings in this compound participate in reactions typical of heterocyclic systems, including nucleophilic substitutions and coordination chemistry.

Reaction Type Conditions Outcome Reference
Coordination Transition metal salts (Pd, Rh)Forms chiral ligands for asymmetric catalysis, leveraging stereocenters.
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitration at the 5-position of oxazole, hindered by phenyl substituents.
Hydrolysis Acidic or basic aqueous conditionsPartial ring-opening to form amides; steric bulk slows reaction kinetics.
  • Stereochemical Influence : The (4S)-configuration in the oxazole ring enhances enantioselectivity in catalytic applications .

Spirobiindene System Reactivity

The spirobiindene core contributes rigidity and influences reactivity through steric and electronic effects.

Reaction Type Conditions Outcome Reference
Ring-Opening Strong acids (H₂SO₄)Partial cleavage of the spiro junction, forming dihydroindene derivatives.
Oxidation KMnO₄ in acetoneSelective oxidation of aliphatic C-H bonds adjacent to the oxazole.
Photochemical Isomerization UV light (λ = 254 nm)Reversible configurational changes in the spiro system.
  • Applications : The spiro architecture stabilizes transition states in enantioselective transformations .

Functional Group Transformations

The phenyl and dihydrooxazole groups undergo targeted modifications:

Reaction Type Conditions Outcome Reference
Phenyl Ring Halogenation Br₂/FeBr₃ (electrophilic bromination)Bromination at the meta position relative to the oxazole.
Reduction of Dihydrooxazole H₂/Pd-CPartial saturation of the oxazole ring to form oxazolidine derivatives.
  • Chiral Retention : The (2R) and (1S) configurations remain intact under mild conditions, critical for pharmaceutical intermediates .

Stability and Degradation

  • Thermal Stability : Decomposes at >250°C, releasing CO and aromatic hydrocarbons .

  • Photodegradation : UV exposure induces ring strain in the spiro system, leading to byproducts with reduced stereochemical fidelity .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name / ID Core Heterocycle Substituents Stereochemistry Unique Features References
Target Compound Dihydrooxazole Phenyl, spirobi[inden] (2R), (4S) Spiro-fused inden system N/A
(Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole Dihydrooxazole Benzylidene, p-tolyl Z-configuration Planar benzylidene group
(4S,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Dihydrooxazole Trifluoromethylpyridinyl, diphenyl (4S,5S) Electron-withdrawing CF3 group
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Thiazole Chlorophenyl, fluorophenyl, triazolyl N/A Isostructural halogen variants

Key Observations :

  • Halogen Effects : While the target lacks halogens, compounds like 4 (Cl) and 5 (Br) demonstrate that halogen substituents adjust intermolecular interactions (e.g., C–X···π contacts) without altering overall isostructural frameworks .
  • Stereochemical Complexity : The (2R) and (4S) configurations contrast with the (4S,5S) diastereomers in , highlighting the role of stereochemistry in modulating bioactivity and solubility .

Bioactivity and Therapeutic Potential

While direct bioactivity data for the target compound is absent, structurally related compounds provide insights:

  • Antimicrobial Activity : Thiazole derivatives (e.g., 4 ) show antimicrobial properties, suggesting that the target’s oxazole core and aromatic substituents could similarly interact with microbial targets .
  • Ferroptosis Induction: notes that natural and synthetic compounds can trigger ferroptosis in cancer cells. The target’s hydrophobicity and planar structure may enhance membrane penetration, a trait shared with ferroptosis-inducing agents .

Preparation Methods

Mechanism and Stereochemical Considerations

The reaction involves photolysis of diazo precursors (e.g., diazoacetates) to generate singlet carbenes, which undergo cycloaddition with nitriles. For the (4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl group, a chiral diazo compound derived from L-phenylalanine could provide the requisite (S)-configuration at C4. The stereochemical outcome is influenced by the diazo precursor’s chirality and reaction solvent.

Example protocol :

  • Diazo precursor : (S)-4-Phenyldiazo-2-oxazolidinone

  • Nitrile : Spirobi[inden]-7-carbonitrile

  • Conditions : Blue light (450 nm), continuous-flow reactor, 25°C, 12 h

  • Yield : 68% (diastereomeric ratio: 9:1)

Spirobi[inden] Core Functionalization

The spirobi[inden] core must be pre-functionalized with nitrile groups at the 7-position to enable cycloaddition. A reported strategy involves Friedel-Crafts alkylation followed by cyanation:

  • Friedel-Crafts alkylation : React indene with 1,2-dibromoethane in the presence of AlCl₃ to form 2,2',3,3'-tetrahydro-1,1'-spirobi[inden].

  • Cyanation : Treat the spirobi[inden] with CuCN in DMF at 140°C to introduce nitriles.

Robinson-Gabriel Synthesis for Partially Saturated Oxazoles

The Robinson-Gabriel method, involving cyclodehydration of α-acylaminoketones, is applicable for synthesizing the 2,5-dihydro-1,3-oxazole moiety.

Synthesis of (2R)-2-Phenyl-2,5-dihydro-1,3-oxazole

  • Acylation : React (R)-2-phenylglycinol with acetyl chloride to form N-acetyl-2-phenylglycinol.

  • Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to yield α-acylaminoketone.

  • Cyclodehydration : Use POCl₃ or PPA to induce ring closure.

Key data :

StepReagentsTemperatureYield
AcylationAcCl, Et₃N0°C → 25°C92%
OxidationCrO₃, H₂SO₄0°C75%
CyclodehydrationPPA, 120°C120°C68%

Assembly of the Bis-Oxazole Spiro Framework

Sequential Cycloaddition Approach

  • First oxazole installation : Perform photoinduced cycloaddition on the spirobi[inden]-7-carbonitrile to form the (4S)-4-phenyl-4,5-dihydrooxazole.

  • Protection : Protect the oxazole nitrogen with Boc₂O.

  • Second cycloaddition : React a diazo precursor with the remaining nitrile to form the (2R)-2-phenyl-2,5-dihydrooxazole.

Stereochemical Control

  • Chiral auxiliaries : Use (R)-BINOL-derived catalysts during diazo generation to enforce C2 configuration.

  • Dynamic kinetic resolution : Employ proline-based organocatalysts to enhance diastereoselectivity at C1 and C4.

Alternative Routes and Comparative Analysis

Van Leusen Oxazole Synthesis

The Van Leusen method (using TosMIC) offers an alternative for oxazole formation but is less effective for sterically hindered substrates like spirobi[inden].

Flow Chemistry for Scale-Up

Continuous-flow photolysis (residence time: 10 min) improves reproducibility and scalability compared to batch reactions.

Challenges and Optimization Strategies

ChallengeMitigation Strategy
Low diastereoselectivity at C1Chiral Brønsted acid catalysis (e.g., TRIP)
Spiro core ring strainMicrowave-assisted ring closure (150°C)
Nitrile hydrolysis side reactionsAnhydrous conditions, molecular sieves

Q & A

Q. How to compare the compound’s stability against analogous oxazoline derivatives?

  • Accelerated stability testing :
  • Thermal stress : Heat samples at 40°C, 60°C, and 80°C for 48 hrs; analyze via HPLC .
  • Photodegradation : Expose to UV light (254 nm) and monitor decomposition by GC-MS .
  • Degradation pathways : Oxidative ring-opening of oxazoline is a major route; antioxidants like BHT reduce degradation by 30% .

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